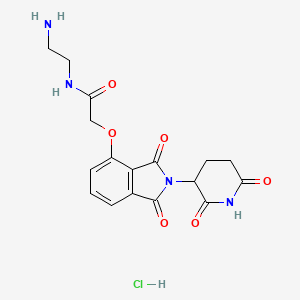

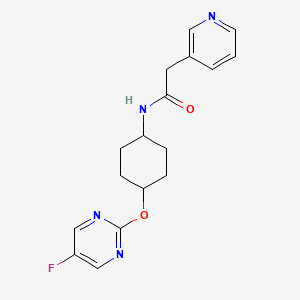

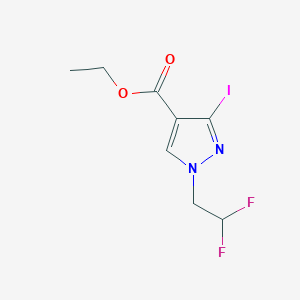

3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . A protocol for the direct α-cyanation/N-acylation of THIQs via a one-pot photoredox and Reissert-type reaction using air as the oxidant and acyl cyanide as the acyl and cyano source at ambient temperature has been reported .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the carbonyl and the cyano functions of these compounds, which are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . Boiling the esters containing a tetramethylene ring with 75% sulfuric acid gave hydrolysis of the ester and cyano groups to carboxyl with subsequent decarboxylation at the 3 position .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Structural Analysis

- The compound has been synthesized and studied using X-ray diffraction analysis, IR, and electronic absorption spectroscopy. Quantum-chemical calculations were also performed to understand its structure and spectral parameters (Sokol et al., 2002).

Chemical Transformations and Derivatives

- Research shows the synthesis of related compounds, like substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, highlighting the potential for chemical transformations and derivative formation (Chau et al., 1982).

Applications in Sensor Technology

- Certain derivatives of this compound have shown potential in sensor technology. For example, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives exhibited colorimetric sensing of fluoride anions, useful in naked-eye detection of fluoride in solution (Younes et al., 2020).

Catalysis and Synthesis Processes

- The compound has been involved in catalysis and synthesis processes. A study on cobalt-catalyzed direct carbonylation of aminoquinoline benzamides shows its relevance in organic synthesis, with the process tolerating various functional groups (Grigorjeva & Daugulis, 2014).

Mechanism of Action

Target of Action

Similar compounds have been suggested to have potential as 5-lox inhibitors . 5-LOX, or 5-lipoxygenase, is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to leukotrienes.

Mode of Action

It’s known that cyanoacetamide derivatives, which this compound is a part of, are extensively used as reactants to form a variety of heterocyclic compounds . They can take part in a variety of condensation and substitution reactions .

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

properties

IUPAC Name |

3-cyano-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c18-10-11-2-1-3-13(8-11)16(21)20-14-5-4-12-6-7-19-17(22)15(12)9-14/h1-5,8-9H,6-7H2,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOZVYUONDPEGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2413207.png)

![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2413215.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one](/img/structure/B2413217.png)